molecular formula C29H40N2O10 B1617852 butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 58180-53-3

butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

Cat. No.: B1617852
CAS No.: 58180-53-3
M. Wt: 576.6 g/mol
InChI Key: VVXQIZIMUGBDHA-UHFFFAOYSA-N
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Description

Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) is a complex polymer known for its versatile applications in various industries. This compound is formed through the polymerization of hexanedioic acid (adipic acid), butanediol, and 1,1’-methylenebis(4-isocyanatobenzene). It is commonly used in the production of polyurethanes, which are essential materials in the manufacturing of foams, elastomers, and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) involves a stepwise polymerization process. The primary components, hexanedioic acid, butanediol, and 1,1’-methylenebis(4-isocyanatobenzene), undergo a series of condensation reactions. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of high-molecular-weight polymers .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to specific temperatures. Catalysts may be used to accelerate the reaction and improve the yield. The polymerization process is carefully monitored to maintain the desired molecular weight and properties of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) primarily undergoes condensation reactions during its synthesis. it can also participate in other types of chemical reactions, such as:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups into the polymer .

Scientific Research Applications

Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

    Biology: Employed in the development of biocompatible materials for medical devices and implants.

    Medicine: Utilized in drug delivery systems and tissue engineering.

    Industry: Integral in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) involves the formation of strong covalent bonds between the monomer units. The polymerization process creates a three-dimensional network that imparts unique mechanical and chemical properties to the material. The molecular targets and pathways involved in its action are primarily related to its ability to form stable and durable structures .

Comparison with Similar Compounds

Properties

CAS No.

58180-53-3

Molecular Formula

C29H40N2O10

Molecular Weight

576.6 g/mol

IUPAC Name

butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

InChI

InChI=1S/C15H10N2O2.C6H10O4.2C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;1-2-3-4(5)6;5-3-1-2-4-6/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);4-6H,2-3H2,1H3;5-6H,1-4H2

InChI Key

VVXQIZIMUGBDHA-UHFFFAOYSA-N

SMILES

CCCC(O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO

Canonical SMILES

CCCC(O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO

Origin of Product

United States

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